m-PEG4-CH2-aldehyde

PROTAC Linker Optimization Ternary Complex

m-PEG4-CH2-aldehyde (CAS 1059189-65-9) is a monodisperse, methoxy-terminated polyethylene glycol (PEG) derivative containing a reactive aldehyde group. With a molecular weight of 250.29 g/mol and a defined chain length of four ethylene glycol units, it serves as a PROTAC (PROteolysis TArgeting Chimera) linker and a versatile reagent for bioconjugation via reductive amination or Schiff base formation with primary amines, hydrazides, and aminooxy groups.

Molecular Formula C11H22O6
Molecular Weight 250.29 g/mol
Cat. No. B609259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-CH2-aldehyde
Synonymsm-PEG4-CH2-aldehyde
Molecular FormulaC11H22O6
Molecular Weight250.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3
InChIKeyPERZZOPFAPJECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG4-CH2-aldehyde: A Monodisperse PEG4-Based Linker for PROTAC Synthesis and Bioconjugation


m-PEG4-CH2-aldehyde (CAS 1059189-65-9) is a monodisperse, methoxy-terminated polyethylene glycol (PEG) derivative containing a reactive aldehyde group . With a molecular weight of 250.29 g/mol and a defined chain length of four ethylene glycol units, it serves as a PROTAC (PROteolysis TArgeting Chimera) linker and a versatile reagent for bioconjugation via reductive amination or Schiff base formation with primary amines, hydrazides, and aminooxy groups .

Monodisperse PEG4 Defined 4-unit ethylene glycol spacer for linker design
Reactive Aldehyde Enables reductive amination with primary amines under mild conditions
PROTAC & Bioconjugation Serves as a monodisperse linker for PROTAC synthesis and N-terminal PEGylation

Why m-PEG4-CH2-aldehyde Cannot Be Simply Swapped with Other PEGn-Aldehydes


While m-PEGn-CH2-aldehyde homologs share the same reactive aldehyde group, their divergent physicochemical and conformational properties—driven by the length of the polyethylene glycol chain—directly impact the performance and optimization of PROTACs and bioconjugates. Substituting m-PEG4-CH2-aldehyde with a shorter (e.g., PEG2, PEG3) or longer (e.g., PEG8, PEG12) analog can alter linker flexibility, ternary complex geometry, aqueous solubility, and overall degradation efficiency, necessitating a new round of empirical optimization [1].

Shorter PEG2/PEG3 May not span required inter-pocket distance, potentially impairing ternary complex formation.
Longer PEG8/PEG12 May introduce excessive flexibility, altering ternary complex geometry and degradation efficiency.
Solubility Differences Higher molecular weight analogs may require longer dissolution times and elevated temperatures for stock preparation.

Quantitative Differentiation of m-PEG4-CH2-aldehyde from Closest Analogs


PEG4 Linker Provides a Near-Rigid Spacer for Sterically Constrained PROTAC Ternary Complexes

In PROTAC design, linker length critically governs ternary complex formation and degradation efficiency. m-PEG4-CH2-aldehyde, with a four-unit ethylene glycol chain, acts as a 'near-rigid' spacer that constrains rotational freedom and enforces a well-defined end-to-end distance [1]. This is in contrast to longer homologs like PEG6 or PEG8, which introduce additional gauche conformations and flexibility, and shorter linkers like PEG2, which may not span the required inter-pocket distance [1]. The progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [1].

Linker Flexibility
Class-level inference
PEG4 near-rigid vs PEG8 flexible
Supports ternary complex geometry review
Data to verify per target system
PROTAC Linker Optimization Ternary Complex

Solubility of m-PEG4-CH2-aldehyde in DMSO: ≥40 mg/mL

m-PEG4-CH2-aldehyde exhibits high solubility in dimethyl sulfoxide (DMSO), with stock solutions prepared at concentrations up to 40 mg/mL . While solubility in aqueous buffers is also noted, quantitative data for direct comparison with other PEGn-CH2-aldehydes is limited. As a class, low-molecular-weight PEGs (e.g., PEG4, MW 250) generally demonstrate superior aqueous solubility compared to higher-molecular-weight PEGs (e.g., PEG8, MW 397; PEG12, MW 559), which can require longer dissolution times or elevated temperatures [1]. This trend supports the selection of PEG4 derivatives for applications requiring rapid dissolution and high-concentration stock solutions.

DMSO Solubility
Class-level inference
≥40 mg/mL
Supports high-concentration stock preparation
Quantitative comparison data limited
Solubility Formulation Stock Solution

Purity of m-PEG4-CH2-aldehyde Consistently ≥95% Across Vendors

Commercially available m-PEG4-CH2-aldehyde is consistently supplied with a purity of ≥95%, as verified by HPLC and LC-MS/MS . This high purity is comparable to that of other monodisperse PEGn-aldehydes, such as m-PEG8-aldehyde (≥95%) and m-PEG2-aldehyde (>98%), ensuring minimal batch-to-batch variability and reliable performance in sensitive bioconjugation and PROTAC synthesis applications .

Chemical Purity
Supporting evidence
≥95%
Supports synthesis reproducibility
Consistent across vendors
Purity Quality Control Reproducibility

Storage Stability of m-PEG4-CH2-aldehyde: 3 Years at -20°C

m-PEG4-CH2-aldehyde demonstrates excellent long-term stability when stored as a powder at -20°C, with a recommended shelf life of 3 years . In solution (DMSO), stability is maintained for 1 year at -80°C . This stability profile is consistent with other PEGn-aldehydes, which are generally stable under similar recommended storage conditions (e.g., -20°C for powder) .

Storage Stability
Supporting evidence
Powder: -20°C, 3 years
Supports bulk procurement planning
As per vendor datasheets
Stability Storage Shelf Life

Recommended Application Scenarios for m-PEG4-CH2-aldehyde Based on Quantitative Evidence


PROTAC Synthesis for Targets with Sterically Congested Binding Pockets

Employ m-PEG4-CH2-aldehyde as a linker when designing PROTACs for targets where the E3 ligase and target protein binding pockets are in close proximity or are sterically hindered. The near-rigid PEG4 spacer helps enforce a productive ternary complex geometry without introducing excessive flexibility that could lead to off-target collisions or reduced degradation efficiency [1].

Preparation of High-Concentration Stock Solutions for High-Throughput Screening

Utilize m-PEG4-CH2-aldehyde when high-concentration DMSO stock solutions (up to 40 mg/mL) are required for automated liquid handling or high-throughput PROTAC library synthesis. Its excellent solubility in DMSO facilitates efficient dispensing and minimizes DMSO carryover into biological assays [1].

Bioconjugation and N-Terminal PEGylation in Aqueous Buffers

Apply m-PEG4-CH2-aldehyde for site-specific N-terminal PEGylation of proteins or peptides under mild acidic conditions (pH 5.0–6.5) via reductive amination. The PEG4 spacer imparts increased water solubility and reduced immunogenicity to the conjugate while maintaining a compact hydrodynamic radius suitable for applications where minimal size increase is desired [1].

Application
Selection Property
Validation Focus
PROTAC synthesis for sterically constrained targets
Near-rigid PEG4 spacer
Ternary complex geometry validation
High-concentration stock solutions
DMSO solubility profile
Stock preparation and assay compatibility
N-terminal PEGylation in aqueous buffers
Mild reductive amination conditions
Conjugation efficiency and hydrodynamic radius

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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